molecular formula C12H7ClFN3O2S B11067633 2-[(3-Chloro-4-fluorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol

2-[(3-Chloro-4-fluorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol

Cat. No.: B11067633
M. Wt: 311.72 g/mol
InChI Key: XRPDNLSBKNYYBI-UHFFFAOYSA-N
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Description

2-[(3-Chloro-4-fluorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol is a heterocyclic compound that belongs to the class of thiazolo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused to a pyridine ring, makes it an interesting subject for research and development in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloro-4-fluorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . This method provides a high yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of automated systems for monitoring and controlling reaction parameters can ensure consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloro-4-fluorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazolo[4,5-b]pyridine derivatives with various functional groups.

Scientific Research Applications

2-[(3-Chloro-4-fluorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to its active site, thereby blocking the signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
  • 4-Chloro[1,3]thiazolo[4,5-d][1,2,3]triazine
  • N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide

Uniqueness

2-[(3-Chloro-4-fluorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol stands out due to its unique combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H7ClFN3O2S

Molecular Weight

311.72 g/mol

IUPAC Name

2-(3-chloro-4-fluoroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H7ClFN3O2S/c13-6-3-5(1-2-7(6)14)15-12-17-11-10(20-12)8(18)4-9(19)16-11/h1-4H,(H3,15,16,17,18,19)

InChI Key

XRPDNLSBKNYYBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC3=C(S2)C(=CC(=O)N3)O)Cl)F

Origin of Product

United States

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